DL-Carnitine

概要

説明

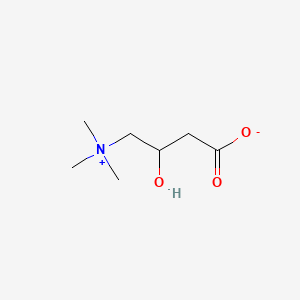

デキストロカルニチン: は、脂肪酸の代謝に関与する第四級アンモニウム化合物であるカルニチンの立体異性体です。 その対応物であるレボカルニチンとは異なり、デキストロカルニチンは生物学的に活性ではなく、レボカルニチンのアンタゴニストとして作用する可能性があります 。カルニチンは、エネルギー産生に不可欠なβ酸化のために、長鎖脂肪酸をミトコンドリアに輸送する上で重要な役割を果たします。

準備方法

合成経路および反応条件: デキストロカルニチンの調製には、カルニチンの立体選択的合成が含まれます。一般的な方法の1つは、キラル酸または酵素を使用してラセミカルニチンを分解し、デキストロ型とレボ型を分離することです。 別の方法は、キラル触媒を用いた不斉合成により、デキストロカルニチンを直接生成することです .

工業的製造方法: デキストロカルニチンの工業的製造は、通常、大規模な分解プロセスを伴います。カルニチンのラセミ混合物を結晶化またはクロマトグラフィー技術にかけ、デキストロカルニチンを単離します。 特定の酵素を用いた酵素的分解も、工業現場で用いられています。この酵素は、一方のエナンチオマーと選択的に反応します .

化学反応の分析

反応の種類: デキストロカルニチンは、次のようなさまざまな化学反応を起こします。

酸化: デキストロカルニチンは酸化されて、カルニチンアルデヒド、さらにカルニチン酸を生成することができます。

還元: 還元反応によって、デキストロカルニチンを対応するアルコールに変換することができます。

一般的な試薬および条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

主な生成物:

酸化: カルニチンアルデヒド、カルニチン酸。

還元: カルニチンアルコール。

置換: さまざまな置換カルニチン誘導体.

科学研究への応用

化学: デキストロカルニチンは、不斉合成においてキラル補助剤として使用され、エナンチオマー的に純粋な化合物を生成します。 立体化学やキラル分解技術の研究にも用いられています .

生物学: 生物学的研究において、デキストロカルニチンは、カルニチン欠乏症の影響や代謝過程における立体異性体の役割を研究するために使用されます。 レボカルニチンを含む実験では、対照として用いられます .

医学: デキストロカルニチンは、レボカルニチンに対するアンタゴニスト効果があるため、直接的な医療用途は限られています。 カルニチン代謝とそのさまざまな医学的状態への影響を理解するための研究に使用されています .

産業: 製薬業界では、デキストロカルニチンは、キラル医薬品の開発や品質管理プロセスにおける基準物質として使用されています .

科学的研究の応用

Chemistry: Dextrocarnitine is used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds. It is also employed in studies of stereochemistry and chiral resolution techniques .

Biology: In biological research, dextrocarnitine is used to study the effects of carnitine deficiency and the role of stereoisomers in metabolic processes. It serves as a control in experiments involving levocarnitine .

Medicine: Dextrocarnitine has limited direct medical applications due to its antagonistic effects on levocarnitine. it is used in research to understand carnitine metabolism and its impact on various medical conditions .

Industry: In the pharmaceutical industry, dextrocarnitine is used in the development of chiral drugs and as a reference standard in quality control processes .

作用機序

デキストロカルニチンは、レボカルニチンと輸送部位や結合部位を競合することでその効果を発揮します。長鎖脂肪酸のミトコンドリアへの輸送を阻害し、その結果、β酸化とエネルギー産生が低下します。 このアンタゴニスト作用は、カルニチンの生理的および代謝的役割を研究するために使用できます .

類似化合物との比較

類似化合物:

レボカルニチン: 脂肪酸代謝に関与する生物学的に活性な形態のカルニチン。

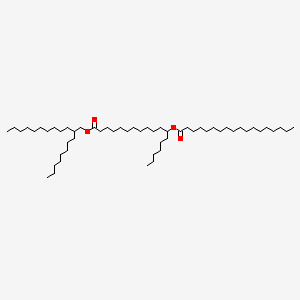

アセチルカルニチン: アセチル基の輸送とエネルギー産生に役割を果たすカルニチンの誘導体。

プロピオニルカルニチン: プロピオン酸の代謝とエネルギー産生に関与する別の誘導体.

独自性: デキストロカルニチンは、レボカルニチンに対するアンタゴニスト効果があるため、ユニークな化合物です。 レボカルニチンとその誘導体は、エネルギー産生と代謝過程に不可欠ですが、デキストロカルニチンはこれらの機能を阻害するため、代謝におけるカルニチンの役割を理解するための研究において貴重なツールとなっています .

特性

IUPAC Name |

[(2R)-3-carboxy-2-hydroxypropyl]-trimethylazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-8(2,3)5-6(9)4-7(10)11/h6,9H,4-5H2,1-3H3/p+1/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHIQHXFUZVPYII-ZCFIWIBFSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)C[C@@H](CC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16NO3+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20274509 | |

| Record name | CHEBI:39547 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-Carnitine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000062 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

461-06-3, 44984-08-9, 541-15-1 | |

| Record name | (3-Carboxy-2-(R)-Hydroxy-Propyl)-Trimethyl-Ammonium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02648 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHEBI:39547 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Carnitine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000062 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

197 °C | |

| Record name | L-Carnitine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000062 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

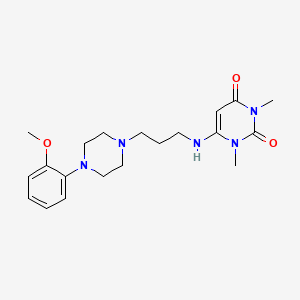

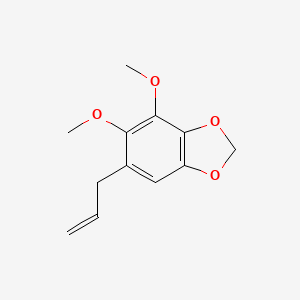

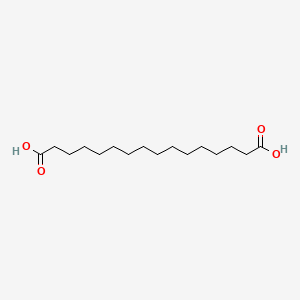

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2S,3R,4R,5S,6S,7S,8R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1196431.png)